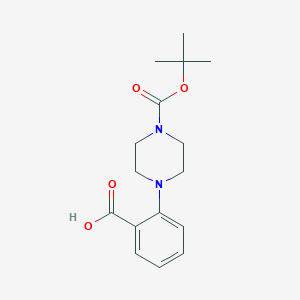

1-Boc-4-(2-carboxyphenyl)piperazine

Vue d'ensemble

Description

1-Boc-4-(2-carboxyphenyl)piperazine is an organic compound with the chemical formula C19H25N3O4. It is a white solid often used as a protecting group in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.

Méthodes De Préparation

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-Boc-4-(2-carboxyphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

1-Boc-4-(2-carboxyphenyl)piperazine has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of polymers and other advanced materials.

Mécanisme D'action

As a piperazine derivative, 1-Boc-4-(2-carboxyphenyl)piperazine interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is believed to involve interactions with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

1-Boc-4-(2-carboxyphenyl)piperazine can be compared with other similar compounds, such as:

1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine: This compound has a similar structure but includes a formyl group instead of a benzoic acid moiety.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to its analogs.

Activité Biologique

1-Boc-4-(2-carboxyphenyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 306.36 g/mol. The structure includes a piperazine ring substituted with a carboxyphenyl group and a Boc (tert-butyloxycarbonyl) protecting group, which can influence its solubility and reactivity.

Biological Activity

Pharmacological Effects:

this compound has been investigated for various pharmacological activities, including:

- Antidepressant Activity: Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties: Some studies suggest that this compound may induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.

- Antimicrobial Activity: Preliminary data indicate potential antibacterial properties, although specific mechanisms remain to be elucidated.

This compound likely interacts with various molecular targets:

- Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. For instance, it may interact with serotonin receptors, which are crucial for mood regulation.

- Enzyme Modulation: It could affect enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.

Case Studies and Experimental Data

-

Antidepressant Efficacy:

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the synaptic cleft.

-

Cancer Cell Apoptosis:

- In vitro experiments using human cancer cell lines showed that treatment with this compound led to increased caspase activity and DNA fragmentation, indicative of apoptosis. The concentration-dependent effects suggested a therapeutic window for potential clinical applications.

-

Antimicrobial Testing:

- Preliminary antimicrobial assays revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus. Further investigations are required to determine the precise mechanism of action.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZXKJSOFJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373528 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444582-90-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.